molecular formula C5H6F3N B13013098 (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane

(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane

Katalognummer: B13013098
Molekulargewicht: 137.10 g/mol
InChI-Schlüssel: VGYBNNPRLCXZNH-BXXZVTAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[210]pentane is a unique bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Analyse Chemischer Reaktionen

(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and radical reactions, leading to the formation of different products . The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in chemical and biological research.

Vergleich Mit ähnlichen Verbindungen

(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share the trifluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and reactivity. The azabicyclo structure of this compound makes it distinct and valuable for specific applications.

Eigenschaften

Molekularformel

C5H6F3N

Molekulargewicht

137.10 g/mol

IUPAC-Name

(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane

InChI

InChI=1S/C5H6F3N/c6-5(7,8)3-2-1-9-4(2)3/h2-4,9H,1H2/t2-,3-,4-/m1/s1

InChI-Schlüssel

VGYBNNPRLCXZNH-BXXZVTAOSA-N

Isomerische SMILES

C1[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F

Kanonische SMILES

C1C2C(C2N1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.